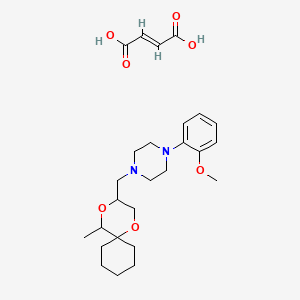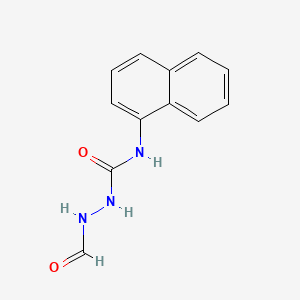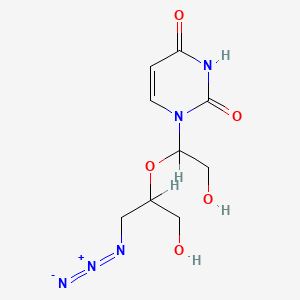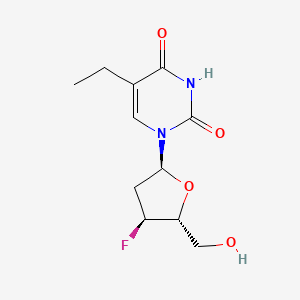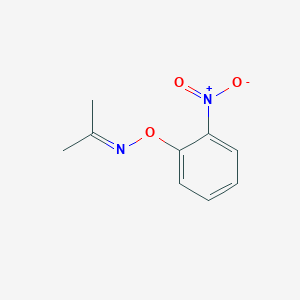![molecular formula C27H33ClN4O7S B12788322 6-methoxy-1,1-dioxo-2-[[4-oxo-9-(2-piperidin-1-ylethoxy)pyrido[1,2-a]pyrimidin-2-yl]oxymethyl]-4-propan-2-yl-1,2-benzothiazol-3-one;hydrochloride CAS No. 344930-96-7](/img/structure/B12788322.png)
6-methoxy-1,1-dioxo-2-[[4-oxo-9-(2-piperidin-1-ylethoxy)pyrido[1,2-a]pyrimidin-2-yl]oxymethyl]-4-propan-2-yl-1,2-benzothiazol-3-one;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-methoxy-1,1-dioxo-2-[[4-oxo-9-(2-piperidin-1-ylethoxy)pyrido[1,2-a]pyrimidin-2-yl]oxymethyl]-4-propan-2-yl-1,2-benzothiazol-3-one;hydrochloride is a complex organic compound with significant applications in medicinal chemistry. It is known for its potent inhibitory effects on neutrophil elastase, an enzyme involved in inflammatory processes .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-methoxy-1,1-dioxo-2-[[4-oxo-9-(2-piperidin-1-ylethoxy)pyrido[1,2-a]pyrimidin-2-yl]oxymethyl]-4-propan-2-yl-1,2-benzothiazol-3-one involves multiple steps, including the formation of the benzothiazole ring and subsequent functionalization. The key steps include:
Formation of the Benzothiazole Ring: This involves the reaction of 2-aminothiophenol with an appropriate carboxylic acid derivative under acidic conditions.
Functionalization: The benzothiazole intermediate is then reacted with various reagents to introduce the methoxy, dioxo, and other functional groups.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
Batch Reactors: For controlled synthesis and monitoring of reaction parameters.
Purification Techniques: Such as crystallization and chromatography to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions
6-methoxy-1,1-dioxo-2-[[4-oxo-9-(2-piperidin-1-ylethoxy)pyrido[1,2-a]pyrimidin-2-yl]oxymethyl]-4-propan-2-yl-1,2-benzothiazol-3-one undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen atoms to form oxo groups.
Substitution: Replacement of hydrogen atoms with functional groups like methoxy and piperidinylethoxy.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate.
Substitution Reagents: Like alkyl halides for introducing alkyl groups.
Major Products
The major products formed from these reactions include various functionalized derivatives of the parent compound, which may have enhanced biological activity .
Aplicaciones Científicas De Investigación
6-methoxy-1,1-dioxo-2-[[4-oxo-9-(2-piperidin-1-ylethoxy)pyrido[1,2-a]pyrimidin-2-yl]oxymethyl]-4-propan-2-yl-1,2-benzothiazol-3-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its inhibitory effects on enzymes like neutrophil elastase.
Medicine: Potential therapeutic agent for treating inflammatory diseases.
Industry: Used in the development of new pharmaceuticals and chemical products
Mecanismo De Acción
The compound exerts its effects by inhibiting neutrophil elastase, an enzyme involved in the breakdown of elastin and other proteins during inflammation. The inhibition occurs through binding to the active site of the enzyme, preventing its catalytic activity. This action helps reduce inflammation and tissue damage .
Comparación Con Compuestos Similares
Similar Compounds
SSR 69071: Another potent inhibitor of neutrophil elastase with similar structural features.
Pyridopyrimidines: A class of compounds with similar inhibitory effects on enzymes.
Uniqueness
6-methoxy-1,1-dioxo-2-[[4-oxo-9-(2-piperidin-1-ylethoxy)pyrido[1,2-a]pyrimidin-2-yl]oxymethyl]-4-propan-2-yl-1,2-benzothiazol-3-one is unique due to its specific combination of functional groups, which confer high potency and selectivity for neutrophil elastase inhibition .
Propiedades
Número CAS |
344930-96-7 |
|---|---|
Fórmula molecular |
C27H33ClN4O7S |
Peso molecular |
593.1 g/mol |
Nombre IUPAC |
6-methoxy-1,1-dioxo-2-[[4-oxo-9-(2-piperidin-1-ylethoxy)pyrido[1,2-a]pyrimidin-2-yl]oxymethyl]-4-propan-2-yl-1,2-benzothiazol-3-one;hydrochloride |
InChI |
InChI=1S/C27H32N4O7S.ClH/c1-18(2)20-14-19(36-3)15-22-25(20)27(33)31(39(22,34)35)17-38-23-16-24(32)30-11-7-8-21(26(30)28-23)37-13-12-29-9-5-4-6-10-29;/h7-8,11,14-16,18H,4-6,9-10,12-13,17H2,1-3H3;1H |
Clave InChI |
MWOQXJBKJLDUKK-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1=C2C(=CC(=C1)OC)S(=O)(=O)N(C2=O)COC3=CC(=O)N4C=CC=C(C4=N3)OCCN5CCCCC5.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


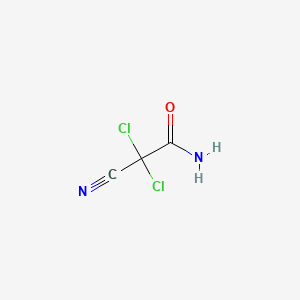

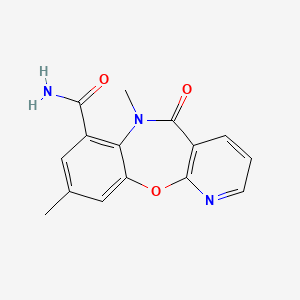
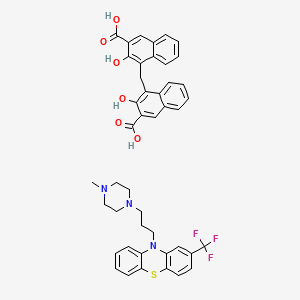
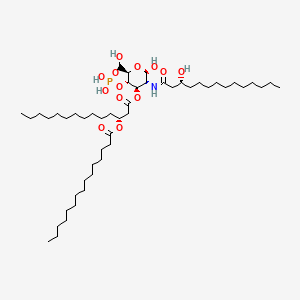
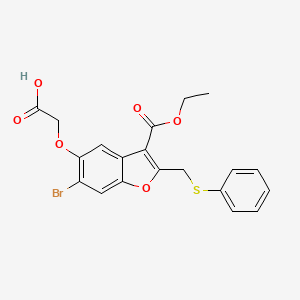
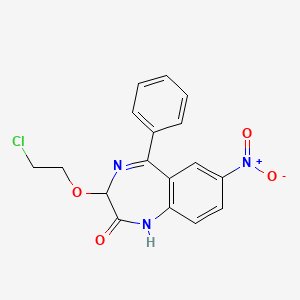
![3-(Naphthalen-1-ylcarbamoyl)-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B12788282.png)
